

# Application Notes and Protocols for DS21360717 in Kinase Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS21360717 |           |
| Cat. No.:            | B1192657   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DS21360717** is a potent, orally active small molecule inhibitor of Feline Sarcoma (FES)-related tyrosine kinase (FER).[1][2] Developed through high-throughput screening and subsequent structure-activity relationship (SAR)-based chemical modifications, **DS21360717** has demonstrated significant antitumor activity in preclinical models.[1] FER kinase is a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and proliferation. Its overexpression and hyperactivity are associated with the progression and metastasis of several cancers, making it a compelling target for anticancer therapies.

These application notes provide detailed protocols for utilizing **DS21360717** as a tool compound for in vitro and cell-based kinase activity screening. The information is intended to guide researchers in academic and industrial settings in their efforts to study FER kinase biology and discover novel anticancer agents.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **DS21360717**'s inhibitory activity.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of **DS21360717** 



| Target/Cell<br>Line | Assay Type         | Parameter | Value   | Reference |
|---------------------|--------------------|-----------|---------|-----------|
| FER Kinase          | Biochemical        | IC50      | 0.49 nM | [2]       |
| Ba/F3-FER Cells     | Cell Proliferation | GI50      | 1.9 nM  | [2]       |
| Ba/F3-Mock<br>Cells | Cell Proliferation | GI50      | 220 nM  |           |

Table 2: In Vivo Antitumor Efficacy of **DS21360717** in a Ba/F3-FER Xenograft Model

| Dose (mg/kg, oral, once<br>daily) | Outcome                             | Reference |
|-----------------------------------|-------------------------------------|-----------|
| 12.5 - 100                        | Significant tumor growth inhibition |           |

Note: Detailed quantitative data on tumor growth inhibition percentages for specific doses were not available in the reviewed literature.

Table 3: Kinase Selectivity Profile of **DS21360717** 

| Kinase Panel | Concentration<br>Tested | Result  | Reference |
|--------------|-------------------------|---|-----------|
| 64 Kinases   | 200 nM                  | >90% inhibition of 14<br>kinases (excluding<br>FER and FES) |           |

Note: A detailed IC50 panel for **DS21360717** against a broad range of kinases was not publicly available. The provided data indicates that while potent against FER, **DS21360717** exhibits off-target activity.

## **Signaling Pathway**

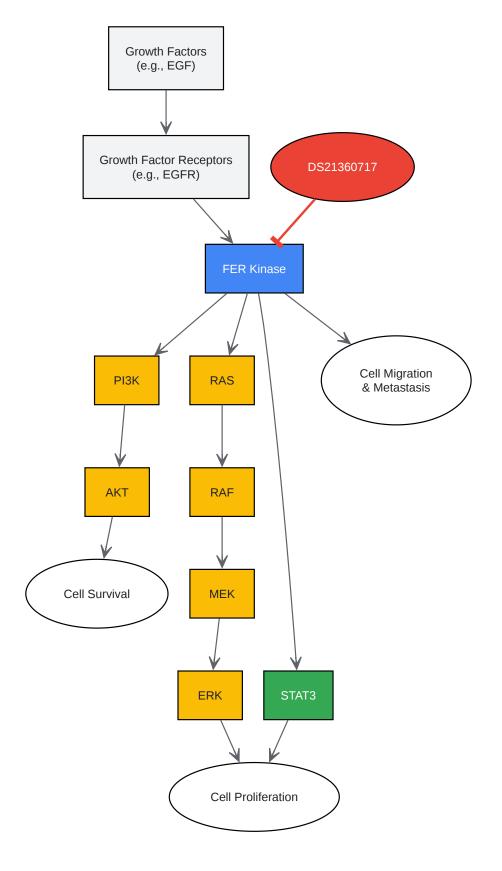






FER kinase is a crucial node in multiple signaling pathways that regulate cell growth, survival, and migration. Downstream of growth factor receptors like EGFR, FER can activate key signaling cascades including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.





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FER Kinase Signaling Pathway



# **Experimental Protocols Biochemical FER Kinase Activity Assay**

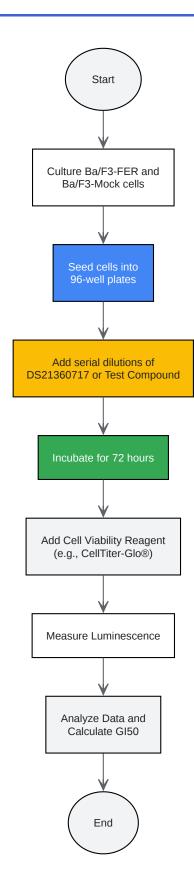
This protocol is adapted from the methods used in the discovery of **DS21360717** and is suitable for determining the in vitro potency of test compounds.

Experimental Workflow:









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### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
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